molecular formula C26H29N3O7 B11022119 N-[5-(acetylamino)-2-methoxyphenyl]-2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetamide

Cat. No.: B11022119
M. Wt: 495.5 g/mol
InChI Key: RGFKWJUXCCRTMP-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core chromene-piperidin structure, followed by the introduction of the acetylamino and methoxyphenyl groups. Common reagents used in these reactions include acetyl chloride, methoxybenzene, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to simplify the structure or modify specific functional groups.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a simpler derivative. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(acetylamino)-2-methoxyphenyl]-2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetamide stands out due to its unique combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of biological targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C26H29N3O7

Molecular Weight

495.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetamide

InChI

InChI=1S/C26H29N3O7/c1-16(30)27-18-4-7-23(34-3)21(12-18)28-25(33)15-35-19-5-6-20-22(32)14-26(36-24(20)13-19)8-10-29(11-9-26)17(2)31/h4-7,12-13H,8-11,14-15H2,1-3H3,(H,27,30)(H,28,33)

InChI Key

RGFKWJUXCCRTMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCN(CC4)C(=O)C

Origin of Product

United States

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